tert-Butyl 1H-indol-4-ylcarbamate

Solubility Formulation High-Throughput Synthesis

Researchers requiring orthogonal amine protection in indole chemistry often face solubility-limited side reactions with unprotected 4-aminoindole. N-Boc-4-aminoindole solves this with high organic solubility and a free indole NH for sequential N-functionalization, while the Boc group masks the exocyclic amine until late-stage deprotection. - Enables divergent synthesis of kinase inhibitors & marine alkaloid scaffolds without cross-reactivity. - Pre-dissolved in DMSO (25 mg/mL) or DMF (30 mg/mL) for automated parallel synthesis. - Consistent ≥98% purity reduces re-purification steps and accelerates project timelines.

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
CAS No. 819850-13-0
Cat. No. B565370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 1H-indol-4-ylcarbamate
CAS819850-13-0
Synonyms1H-indol-4-yl-carbamic acid, 1,1-dimethylethyl ester
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=CC2=C1C=CN2
InChIInChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-11-6-4-5-10-9(11)7-8-14-10/h4-8,14H,1-3H3,(H,15,16)
InChIKeyKOKLMCWYZCHYEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 1H-indol-4-ylcarbamate: Strategic Intermediate


tert-Butyl 1H-indol-4-ylcarbamate (CAS 819850-13-0) is a Boc-protected 4-aminoindole derivative. It serves as a versatile synthetic intermediate for constructing indole-containing pharmaceuticals and natural product analogs [1]. The Boc group provides temporary amino protection while preserving the free indole NH for further functionalization, a critical design element for divergent synthetic routes [2]. Physicochemical properties include a molecular weight of 232.28 g/mol, predicted LogP of 2.92, and solid-state stability at −20°C .

Core Scaffold 4-Aminoindole with Boc protection
Protection Strategy Orthogonal: free indole NH, protected exocyclic amine
Divergent Synthesis Enables sequential N-functionalization

tert-Butyl 1H-indol-4-ylcarbamate: Irreplaceable in Synthesis


While 4-aminoindole (CAS 5192-23-4) and 1-Boc-4-aminoindole (CAS 885270-30-4) share the indole-4-amine core, their substitution patterns dictate incompatible reactivity profiles. Unprotected 4-aminoindole exhibits poor organic solubility and nucleophilic promiscuity, leading to undesired side reactions in multi-step sequences . 1-Boc-4-aminoindole blocks the indole nitrogen, precluding N-alkylation or N-arylation at that position—a critical limitation when indole NH functionality is required downstream . The target compound's orthogonal protection (Boc on the exocyclic amine; free indole NH) enables controlled, sequential derivatization that generic analogs cannot replicate [1].

Aspect
Target (tert-Butyl 1H-indol-4-ylcarbamate)
Alternative May Not Transfer
Solubility
Free-flowing, soluble in common organics
4-Aminoindole: poor solubility leads to precipitation
Indole NH Availability
Free for N-functionalization
1-Boc-4-aminoindole: blocked, limits downstream chemistry
Reaction Fidelity
Orthogonal protection prevents side reactions
Unprotected amine: nucleophilic promiscuity, low yield

tert-Butyl 1H-indol-4-ylcarbamate: Quantitative Advantages


Superior Organic Solubility

The Boc-protected derivative exhibits markedly improved solubility in common organic solvents relative to the parent 4-aminoindole. This enhancement is critical for both solution-phase synthesis and in vitro biological assays where compound precipitation can confound results .

Reported Solubility Advantage
Supplier data
25 mg/mL (DMSO)
4-Aminoindole: insoluble
Enables solution-phase synthesis and assay compatibility
Supports reliable handling in automated workflows
Data from supplier specification; verify experimentally
Solubility Formulation High-Throughput Synthesis

Increased Lipophilicity for Membrane Permeability

The Boc group significantly increases the compound's LogP, a predictor of passive membrane permeability. This property is advantageous when the intermediate is carried forward into cellular assays or when designing prodrug strategies .

Reported Lipophilicity
Predicted value
LogP 2.92
4-Aminoindole: LogP 0.86
~115× higher partition coefficient
May support membrane permeability in cell-based assays
ACD/Labs predicted; experimental validation advised
Lipophilicity ADME Drug-Likeness

Higher Synthetic Yields with Boc Protection

In the context of indole synthesis, the Boc group has been demonstrated to be the most effective N-protecting group, with yields comparable to other substitution patterns [1]. Cross-study analysis reveals that Boc-protected aminoindoles are obtained in higher yields than Cbz-protected analogs under analogous oxidative cyclization conditions [2].

Synthetic Yield Comparison
Cross-study
28.5% (Boc protection)
Cbz-protected: 20%
43% relative yield improvement
May reduce material costs in multi-step synthesis
Boc yield from amine protection; Cbz from oxidative cyclization
Synthetic Yield Protecting Group Strategy Process Chemistry

Orthogonal Protection for Divergent Synthesis

Unlike 1-Boc-4-aminoindole, which protects both the indole NH and the 4-amino group, the target compound selectively protects only the exocyclic amine, leaving the indole NH available for N-functionalization (e.g., alkylation, arylation, sulfonylation) . This orthogonal protection strategy is essential for constructing complex indole-containing scaffolds where indole N-substitution is a key pharmacophoric element .

Orthogonal Protection
Class-level
Free indole NH
1-Boc-4-aminoindole: both blocked
Enables divergent synthesis without extra steps
Preserves indole N-functionalization for pharmacophore elaboration
Structural analysis; confirm for specific route
Orthogonal Protection Divergent Synthesis Medicinal Chemistry

tert-Butyl 1H-indol-4-ylcarbamate: Use Cases


Synthesis of Dual EGFR/SRC Kinase Inhibitors

The compound serves as a key intermediate in the preparation of novel indole derivatives evaluated as dual EGFR/SRC kinase inhibitors. In these synthetic sequences, the free indole NH undergoes alkylation or acylation to install critical binding elements, while the Boc-protected amine is later deprotected for further elaboration [1].

Construction of Marine Indole Alkaloid Cores

The Boc-protected amine enables the use of nucleophilic addition strategies with organometallic reagents to access N-Boc-N-hydroxylamines, which are pivotal intermediates in the total synthesis of marine indole alkaloids such as discodermindole, topsentins, and hamacanthins [2].

Preparation of mTOR/PI3K Inhibitor Scaffolds

Indole-4-amine derivatives are common building blocks for 7H-pyrrolo[2,3-H]quinazoline-based mTOR and PI3 kinase inhibitors. The orthogonal protection of this compound allows chemists to selectively functionalize the indole nitrogen before unmasking the 4-amino group for subsequent heterocycle formation .

High-Throughput Screening Library Synthesis

The compound's favorable solubility in DMSO (25 mg/mL) and DMF (30 mg/mL) makes it suitable for automated liquid handling and parallel synthesis workflows. It can be directly used in multi-component reactions to generate diverse indole-based screening libraries with minimal solubility-related failure rates .

Application
Selection Property
Validation Focus
Dual EGFR/SRC kinase inhibitor synthesis
Orthogonal indole NH protection
Sequential N-alkylation/acylation selectivity
Marine indole alkaloid core construction
Boc-protected amine for nucleophilic addition
Organometallic reagent compatibility
mTOR/PI3K inhibitor scaffold preparation
Free indole NH for heterocycle formation
Selective functionalization prior to deprotection
High-throughput screening library synthesis
High DMSO/DMF solubility
Automated liquid handling and parallel synthesis

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